molecular formula C14H14N2O B1267937 2-amino-N-benzylbenzamide CAS No. 5471-20-5

2-amino-N-benzylbenzamide

Cat. No. B1267937
CAS RN: 5471-20-5
M. Wt: 226.27 g/mol
InChI Key: ANVAEYULLAJMQX-UHFFFAOYSA-N
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Description

2-amino-N-benzylbenzamide is a chemical compound with the molecular formula C14H14N2O . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 2-amino-N-benzylbenzamide can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of 2-amino-N-benzylbenzamide consists of 14 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI string representation of its structure is InChI=1S/C14H14N2O/c15-13-9-5-4-8-12 (13)14 (17)16-10-11-6-2-1-3-7-11/h1-9H,10,15H2, (H,16,17) .


Chemical Reactions Analysis

The oxidation of N-benzylbenzamide to diphenyl imide can be achieved using a series of manganese oxides . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Physical And Chemical Properties Analysis

The molecular weight of 2-amino-N-benzylbenzamide is 226.27 g/mol . It has a XLogP3 value of 2.1, indicating its lipophilicity . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 226.110613074 g/mol .

Scientific Research Applications

Synthesis of Benzamide Derivatives

2-amino-N-benzylbenzamide: serves as a precursor in the synthesis of benzamide derivatives, which are crucial in the pharmaceutical industry. A green and efficient method for preparing these derivatives involves direct condensation of benzoic acids and amines under ultrasonic irradiation . This process benefits from low reaction times, high yields, and an eco-friendly approach, making it significant for producing compounds used in medications like loperamide and acetaminophen .

Pharmaceutical Drug Development

The compound is integral to the development of various pharmaceutical drugs. Benzamides, including 2-amino-N-benzylbenzamide , are found in drugs that treat a wide range of conditions, from diarrhea and pain to hypercholesterolemia and hyperactivity. The ability to synthesize these compounds efficiently aids in the rapid development and production of these essential medications .

Industrial Applications

In industries such as paper, plastic, and rubber, benzamide derivatives play a role in the manufacturing processes. The compound’s versatility in forming stable and useful derivatives makes it valuable for industrial applications, contributing to improvements in product quality and production efficiency .

Agricultural Uses

Benzamide derivatives, synthesized from compounds like 2-amino-N-benzylbenzamide , are utilized in agriculture. They can act as intermediates in creating compounds that enhance the growth and protection of crops, showcasing the compound’s importance beyond pharmaceuticals .

Catalyst Development

The compound is used in the development of catalysts for chemical reactions. For instance, it can be involved in creating solid acid catalysts that facilitate the synthesis of benzamides, highlighting its role in advancing green chemistry practices .

Amide Bond Formation Research

2-amino-N-benzylbenzamide: is relevant in the study of amide bond formation, a fundamental reaction in organic chemistry. Research into low-temperature dehydrogenative synthesis of amide bonds, which are prevalent in nature and synthetic materials, often involves benzamide compounds. This research has implications for environmental sustainability and efficiency in chemical synthesis .

Therapeutic Agent Synthesis

As an intermediate in the synthesis of therapeutic agents, 2-amino-N-benzylbenzamide is crucial in creating treatments for various medical conditions. Its role in the synthesis of compounds with antiplatelet activity is particularly noteworthy, as these compounds are essential in preventing blood clots .

Green Chemistry Innovations

The compound’s involvement in green chemistry innovations is significant. Methods utilizing 2-amino-N-benzylbenzamide for synthesizing benzamides under environmentally benign conditions contribute to the reduction of waste and harmful byproducts in chemical processes .

Mechanism of Action

While the specific mechanism of action for 2-amino-N-benzylbenzamide is not explicitly mentioned in the search results, N-Benzylbenzamide, a related compound, is known to inhibit the activity of tyrosinase .

properties

IUPAC Name

2-amino-N-benzylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-13-9-5-4-8-12(13)14(17)16-10-11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVAEYULLAJMQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00282460
Record name 2-amino-N-benzylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-benzylbenzamide

CAS RN

5471-20-5
Record name 5471-20-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26020
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-N-benzylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the notable spectroscopic properties of 2-amino-N-benzylbenzamide and its derivatives?

A2: 2-amino-N-benzylbenzamide derivatives exhibit interesting solvatochromic fluorescence, meaning their fluorescence emission changes depending on the solvent they are dissolved in. [] This property can be valuable in applications such as sensing and imaging. Additionally, detailed analysis of 2,3-dihydroquinazolin-4(1H)-ones, synthesized from 2-amino-N-benzylbenzamide, revealed a significant diastereotopic effect observed through ¹H NMR spectroscopy. [] This effect, attributed to the presence of a chiral center, was further investigated through computational calculations. []

Q2: Has 2-amino-N-benzylbenzamide been explored for biological applications?

A3: While not directly studied, derivatives of 2-amino-N-benzylbenzamide have shown potential in biological contexts. Specifically, short multi-walled carbon nanotubes (Sh-MWCNTs) functionalized with 2-amino-N-benzylbenzamide and subsequently 3-benzylquinazolin-4(3H)-one were investigated for their effects on gastric and breast cancer cells. [] The study demonstrated that these functionalized Sh-MWCNTs exhibited significant toxicity towards gastric cancer cells (MKN-45) compared to breast cancer cells (MCF7). [] This selectivity highlights the potential of 2-amino-N-benzylbenzamide derivatives in developing targeted cancer therapies.

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